{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine
Overview
Description
{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine is a useful research compound. Its molecular formula is C18H14ClF3N4 and its molecular weight is 378.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with various protein kinases or other enzymes involved in cellular signaling pathways
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions may lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrimidine derivatives are often involved in nucleic acid synthesis and cellular signaling pathways . The compound could potentially affect these pathways, leading to downstream effects on cell proliferation, differentiation, and survival.
Pharmacokinetics
Its lipophilic nature and the presence of the pyrimidine and pyridine rings suggest it may have good cellular permeability, which could enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific target and pathway information. Given its structural features, it may have potential antiviral, anti-inflammatory, or anticancer activities . These effects would be the result of its interactions with its targets and subsequent modulation of cellular pathways.
Properties
IUPAC Name |
6-[4-(2-chloropyrimidin-4-yl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4/c1-26(2)16-10-13(18(20,21)22)9-15(24-16)12-5-3-11(4-6-12)14-7-8-23-17(19)25-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBLCWVDNXHLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=NC(=NC=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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